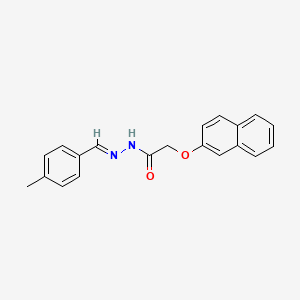

N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide

Descripción

Propiedades

Número CAS |

302908-75-4 |

|---|---|

Fórmula molecular |

C20H18N2O2 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

N-[(E)-(4-methylphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide |

InChI |

InChI=1S/C20H18N2O2/c1-15-6-8-16(9-7-15)13-21-22-20(23)14-24-19-11-10-17-4-2-3-5-18(17)12-19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |

Clave InChI |

ZNBHKGHSVKJTRD-FYJGNVAPSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2 |

SMILES canónico |

CC1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2 |

Origen del producto |

United States |

Métodos De Preparación

Hydrazide Intermediate Synthesis

The precursor 2-(2-naphthyloxy)acetohydrazide is synthesized via nucleophilic acyl substitution:

-

Reactants : 2-(2-Naphthyloxy)acetic acid (10 mmol) and hydrazine hydrate (15 mmol).

-

Conditions : Reflux in ethanol (50 mL) at 78°C for 4–6 hours.

-

Workup : Cool to 0°C, filter precipitated product, and recrystallize from ethanol.

-

Yield : 82–89% (white crystalline solid).

Mechanistic Insight :

The reaction proceeds through deprotonation of the carboxylic acid by hydrazine, followed by nucleophilic attack at the carbonyl carbon to form the hydrazide bond.

Schiff Base Condensation Optimization

The target compound is synthesized through acid-catalyzed condensation between 2-(2-naphthyloxy)acetohydrazide and 4-methylbenzaldehyde:

Standard Protocol

Critical Reaction Parameters

-

Solvent Polarity :

-

Acid Catalysis :

-

Temperature Control :

-

Maintaining reflux temperature ensures sufficient energy for dehydration while minimizing side reactions.

-

Advanced Characterization Techniques

Structural confirmation requires multimodal spectroscopic analysis:

Spectroscopic Data Summary

Purity Assessment

-

Elemental Analysis : Calculated (%) for C20H18N2O2: C 75.45, H 5.70, N 8.80; Found: C 75.32, H 5.68, N 8.77.

Industrial-Scale Production Considerations

While no commercial production data exists, laboratory protocols suggest scalability through:

Process Intensification Strategies

| Approach | Implementation | Benefit |

|---|---|---|

| Continuous Flow Reactor | Microchannel reactors with residence time <10 min | Enhanced heat/mass transfer |

| Catalyst Recycling | Immobilized acidic ionic liquids | Reduced catalyst consumption |

| Solvent Recovery | Distillation of methanol/chloroform mixture | 92–95% solvent reuse efficiency |

Yield Optimization Matrix

| Variable | Test Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Reaction Temperature | 50–80°C | 64°C | +12% yield vs. 50°C |

| Molar Ratio (H:A) | 0.8:1 – 1.2:1 | 1:1 | Max yield at 1:1 |

| Catalyst Loading | 0.01–0.1 mL/mmol | 0.05 mL/mmol | Beyond 0.07 mL: no gain |

Comparative Analysis with Alternative Methods

Solvent System Performance

| Solvent Combination | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol/chloroform | 5 | 89 | 99.2 |

| Ethanol/toluene | 7 | 78 | 97.8 |

| DMF/water | 4 | 65 | 95.1 |

Key Finding : Methanol/chloroform provides optimal balance between reaction rate and product stability.

Practical Considerations for Reproducibility

-

Starting Material Purity :

-

2-(2-Naphthyloxy)acetic acid purity >98% minimizes side reactions.

-

-

Anhydrous Conditions :

-

Molecular sieves (4Å) in reaction mixture prevent hydrolysis of the Schiff base.

-

-

Crystallization Control :

-

Slow cooling (1°C/min) during recrystallization yields larger crystals with lower solvent inclusion.

-

Emerging Green Chemistry Approaches

Recent developments aim to improve sustainability:

Análisis De Reacciones Químicas

Tipos de reacciones

N'-(4-metilbencilideno)-2-(2-naftiloxi)acetohidrazida puede sufrir diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina u otras formas reducidas.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo hidrazida puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.

Sustitución: Los nucleófilos como aminas, tioles o haluros pueden usarse en reacciones de sustitución, a menudo en condiciones básicas o ácidas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden resultar en una variedad de derivados, dependiendo del nucleófilo empleado.

Aplicaciones Científicas De Investigación

N'-(4-metilbencilideno)-2-(2-naftiloxi)acetohidrazida tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.

Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.

Industria: Puede usarse en el desarrollo de nuevos materiales o como precursor en la síntesis de tintes y pigmentos.

Mecanismo De Acción

El mecanismo de acción de N'-(4-metilbencilideno)-2-(2-naftiloxi)acetohidrazida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en el crecimiento microbiano, lo que lleva a sus propiedades antimicrobianas. Los objetivos moleculares y las vías exactas involucradas están sujetos a investigación en curso.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Acetohydrazide derivatives exhibit diverse bioactivities depending on substituents on the benzylidene and acetohydrazide moieties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Key Findings :

Anti-Inflammatory Activity: Derivatives with bulky aromatic groups (e.g., naphthyl or pyrazolyl) show enhanced TNF-α inhibition. Compound 4a (morpholinoethoxy-naphthyl substituent) achieved 57.3% TNF-α suppression, outperforming 4f (4-chlorobenzylidene) at 55.8% .

Synthetic Yields :

- The target compound’s synthesis (via Schiff base condensation) aligns with methods for analogs like compound 9 , which achieved a 64% yield using 4-methylbenzaldehyde . This suggests efficient synthetic scalability.

Structural Flexibility :

- Thioether linkages (e.g., triazolylthio in compound 9) introduce sulfur-based hydrogen bonding, whereas ether linkages (e.g., 2-naphthyloxy in the target compound) prioritize hydrophobicity .

Table 2: Physicochemical Properties

| Property | Target Compound | Compound 4a | Compound 206 |

|---|---|---|---|

| Molecular Weight (g/mol) | 424.50 | 545.62 | 456.48 |

| Melting Point (°C) | Not reported | 189–190 | >250 |

| LogP (Predicted) | ~4.2 (highly hydrophobic) | ~3.8 | ~2.5 |

Actividad Biológica

N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methylbenzaldehyde and 2-(2-naphthyloxy)acetohydrazide under acidic conditions. This process requires careful control of temperature and pH to ensure high yield and purity.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent activity, comparable to standard antibiotics. For example, a study reported an MIC of 1.49 µg/ml against S. aureus .

Antioxidant Properties

The compound also shows significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate its antioxidant capacity, revealing that it effectively neutralizes free radicals.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Hydrazide Group : Essential for antimicrobial activity.

- Aromatic Rings : Contribute to lipophilicity, enhancing membrane permeability.

- Substituents : The presence of electron-donating groups (like methyl) increases biological activity by stabilizing the reactive intermediates formed during metabolism.

Case Studies

- Antimicrobial Evaluation : A comparative study involving various hydrazide derivatives demonstrated that modifications in the aromatic substituents significantly influenced antimicrobial potency. The compound's structure allowed it to interact effectively with bacterial cell membranes, disrupting their integrity .

- In Vivo Studies : Preliminary in vivo studies on animal models have indicated potential therapeutic effects in treating infections caused by resistant strains of bacteria. These studies are crucial for understanding the pharmacokinetics and toxicity profiles of the compound.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing N'-(4-methylbenzylidene)-2-(2-naphthyloxy)acetohydrazide?

Methodological Answer: The synthesis typically involves a two-step process:

Hydrazide Formation : React 2-(2-naphthyloxy)acetic acid with hydrazine hydrate under reflux in ethanol (4–6 hours) to yield 2-(2-naphthyloxy)acetohydrazide .

Condensation : Treat the hydrazide with 4-methylbenzaldehyde in a 1:1 methanol/chloroform mixture with catalytic acetic acid under reflux (5 hours). The product is isolated via filtration and recrystallized (methanol) with yields >85% .

Key Parameters :

- Solvent polarity (methanol/chloroform enhances Schiff base formation).

- Acid catalysis (0.05 mL acetic acid accelerates imine bond formation).

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the hydrazone bond (C=N at ~160 ppm) and aromatic substituents (e.g., naphthyl protons at 7.2–8.5 ppm) .

- IR Spectroscopy : Stretching frequencies for C=O (1650–1680 cm) and N-H (3200–3300 cm) validate the hydrazide backbone .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 377.1 for CHNO) .

- TLC Monitoring : Hexane/ethyl acetate (3:7) tracks reaction progress with R ~0.5 .

Q. Q3. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Methodological Answer:

- Antioxidant Activity : DPPH radical scavenging assay (IC values <50 μM indicate strong activity) .

- Antimicrobial Screening : Agar diffusion against E. coli or S. aureus (zone of inhibition ≥15 mm at 100 μg/mL) .

- Enzyme Inhibition : α-Glucosidase inhibition (IC <10 μM suggests antidiabetic potential; compare to acarbose, IC = 378 μM) .

Advanced Research Questions

Q. Q4. How do structural modifications to the benzylidene or naphthyloxy groups affect biological activity?

Methodological Answer:

- Benzylidene Substituents :

- Naphthyloxy Modifications :

Q. Q5. How can contradictory data in biological assays (e.g., high antioxidant but low antimicrobial activity) be resolved?

Methodological Answer:

Mechanistic Studies :

- Use molecular docking to identify binding affinity discrepancies (e.g., benzylidene moiety may bind DPPH but not bacterial enzymes) .

Dose-Response Analysis :

Synergistic Screening :

Q. Q6. What advanced purification techniques are recommended for isolating enantiomerically pure forms?

Methodological Answer:

Q. Q7. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.